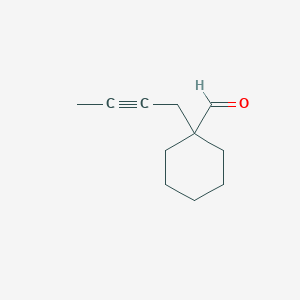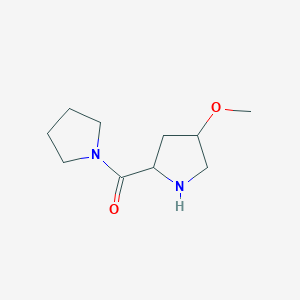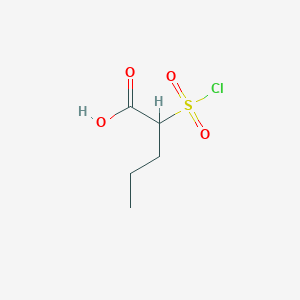![molecular formula C8H15NO2S B13252566 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione](/img/structure/B13252566.png)
5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5Lambda6-thia-8-azaspiro[36]decane-5,5-dione is a chemical compound known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione typically involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. One common method includes the cyclization of a linear precursor in the presence of a sulfur donor and a nitrogen source. The reaction conditions often require specific temperatures and solvents to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
科学的研究の応用
5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.
類似化合物との比較
Similar Compounds
- 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dioxide
- 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H15NO2S |
|---|---|
分子量 |
189.28 g/mol |
IUPAC名 |
5λ6-thia-8-azaspiro[3.6]decane 5,5-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)7-6-9-5-4-8(12)2-1-3-8/h9H,1-7H2 |
InChIキー |
XSNJHANIIPGHGB-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CCNCCS2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-methyl-7-oxo-2-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B13252486.png)
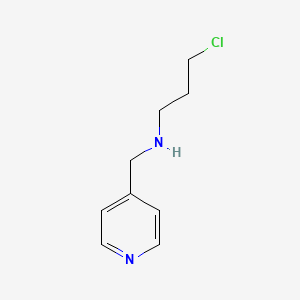


![4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13252512.png)
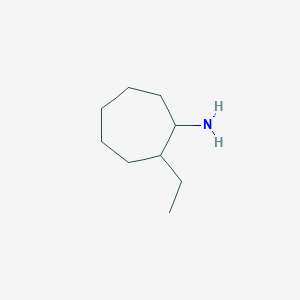
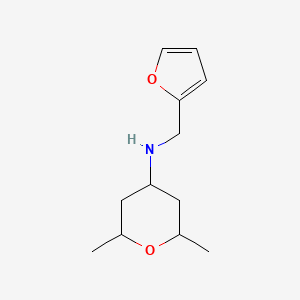
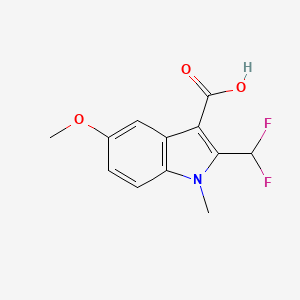
amine](/img/structure/B13252532.png)
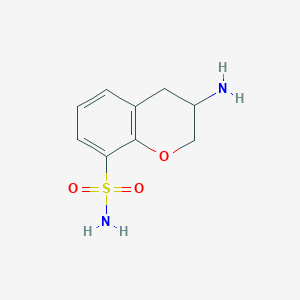
![2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13252538.png)
